molecular formula C7H16N2 B140313 (4-Methylcyclohexyl)hydrazine CAS No. 158438-47-2

(4-Methylcyclohexyl)hydrazine

Cat. No.: B140313
CAS No.: 158438-47-2
M. Wt: 128.22 g/mol
InChI Key: APRAKIKVYGWZQG-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)hydrazine is an organic compound with the molecular formula C7H16N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4-methylcyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methylcyclohexyl)hydrazine can be synthesized through the reaction of 4-methylcyclohexanone with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of an acid catalyst. The general reaction scheme is as follows:

4-Methylcyclohexanone+Hydrazine HydrateThis compound+Water\text{4-Methylcyclohexanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} 4-Methylcyclohexanone+Hydrazine Hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (4-Methylcyclohexyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Scientific Research Applications

(4-Methylcyclohexyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)hydrazine involves its interaction with biological molecules. It can act as a nucleophile, attacking electrophilic centers in proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, contributing to its cytotoxic effects .

Comparison with Similar Compounds

    Cyclohexylhydrazine: Similar structure but without the methyl group.

    Phenylhydrazine: Contains a phenyl group instead of a cyclohexyl group.

    Benzylhydrazine: Contains a benzyl group instead of a cyclohexyl group.

Uniqueness: (4-Methylcyclohexyl)hydrazine is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

(4-methylcyclohexyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-2-4-7(9-8)5-3-6/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRAKIKVYGWZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602683
Record name (4-Methylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158438-47-2
Record name (4-Methylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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